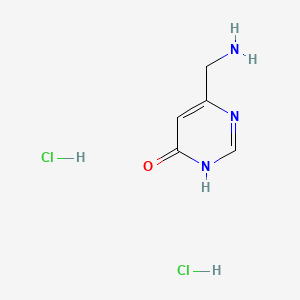

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.2ClH/c6-2-4-1-5(9)8-3-7-4;;/h1,3H,2,6H2,(H,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZURJYIHWJAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679010 | |

| Record name | 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269054-56-9 | |

| Record name | 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

retrosynthetic analysis of 6-(aminomethyl)-1H-pyrimidin-4-one

An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 6-(Aminomethyl)-1H-pyrimidin-4-one

Introduction

6-(Aminomethyl)-1H-pyrimidin-4-one is a heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. Its structure, featuring a pyrimidinone core with a reactive primary amine, makes it a versatile building block for the synthesis of more complex molecules and potential pharmaceutical candidates. The pyrimidine scaffold is a fundamental component in a vast array of biologically active compounds, including nucleic acids and numerous therapeutic agents. This guide provides a detailed , outlining a logical and efficient synthetic pathway. It includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in its practical synthesis.

Retrosynthetic Analysis

The retrosynthetic strategy for 6-(aminomethyl)-1H-pyrimidin-4-one is centered on a three-step disconnection approach. The primary pathway involves the late-stage introduction of the amino group, preceded by the functionalization of a pre-formed pyrimidine ring.

-

C-N Bond Disconnection: The primary disconnection targets the carbon-nitrogen bond of the aminomethyl group. This is a common and reliable transformation, leading back to a more stable and accessible 6-(halomethyl) intermediate. This precursor, 6-(bromomethyl)-1H-pyrimidin-4-one, is an ideal electrophile for subsequent amination.

-

Functional Group Interconversion: The 6-(bromomethyl) group is logically derived from a 6-methyl group through a functional group interconversion. The methyl group on the pyrimidine ring is activated for free-radical halogenation, analogous to a benzylic position. This leads to the key intermediate, 6-methyl-1H-pyrimidin-4-one.

-

Pyrimidine Ring Disconnection: The core pyrimidine ring of 6-methyl-1H-pyrimidin-4-one can be deconstructed into simple, acyclic starting materials. A classic and efficient method for constructing this type of pyrimidinone is the condensation of a β-ketoester with a suitable N-C-N synthon. In this case, the disconnection leads to ethyl acetoacetate and formamide, both of which are readily available and cost-effective commercial reagents.

The complete retrosynthetic pathway is visualized in the diagram below.

Caption: Retrosynthetic analysis of 6-(aminomethyl)-1H-pyrimidin-4-one.

Synthetic Pathway and Experimental Protocols

The forward synthesis follows the logic of the retrosynthetic analysis, providing a practical three-step route to the target molecule.

Caption: Three-step forward synthesis workflow.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway. Yields are estimated based on similar transformations reported in the literature.

| Step | Reaction Name | Starting Material(s) | Product | Reagents & Conditions | Estimated Yield (%) |

| 1 | Pyrimidine Synthesis | Ethyl Acetoacetate, Formamide | 6-Methyl-1H-pyrimidin-4-one | Sodium ethoxide, Ethanol, Reflux | 75-85 |

| 2 | Radical Bromination | 6-Methyl-1H-pyrimidin-4-one | 6-(Bromomethyl)-1H-pyrimidin-4-one | N-Bromosuccinimide (NBS), AIBN, CCl₄, Reflux | 60-70 |

| 3 | Amination | 6-(Bromomethyl)-1H-pyrimidin-4-one | 6-(Aminomethyl)-1H-pyrimidin-4-one | Aqueous Ammonia, Dioxane, RT | 50-60 |

Step 1: Synthesis of 6-Methyl-1H-pyrimidin-4-one

This step involves the condensation of ethyl acetoacetate with formamide to construct the pyrimidinone ring. The reaction is typically catalyzed by a strong base like sodium ethoxide.

Experimental Protocol:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂).

-

To this solution, ethyl acetoacetate (1.0 eq) is added dropwise at room temperature, followed by the addition of formamide (2.0 eq).

-

The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in a minimum amount of water and acidified to pH 5-6 with glacial acetic acid.

-

The precipitate formed is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from ethanol to yield 6-methyl-1H-pyrimidin-4-one as a white solid.

Step 2: Synthesis of 6-(Bromomethyl)-1H-pyrimidin-4-one

This step achieves the bromination of the methyl group at the 6-position via a free-radical mechanism. N-Bromosuccinimide (NBS) is used as the bromine source, and a radical initiator like azobisisobutyronitrile (AIBN) is employed.

Experimental Protocol:

-

To a suspension of 6-methyl-1H-pyrimidin-4-one (1.0 eq) in a suitable non-polar solvent such as carbon tetrachloride (CCl₄), N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq) are added.

-

The mixture is heated to reflux (approx. 77°C) under an inert atmosphere. The reaction is typically initiated with a heat lamp or by the refluxing solvent.

-

The reaction is monitored by TLC for the consumption of the starting material (typically 2-4 hours). The formation of succinimide as a byproduct will be observed as it floats on the solvent surface.

-

After the reaction is complete, the mixture is cooled to room temperature, and the succinimide is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude 6-(bromomethyl)-1H-pyrimidin-4-one is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 3: Synthesis of 6-(Aminomethyl)-1H-pyrimidin-4-one

In the final step, the 6-(bromomethyl) intermediate undergoes nucleophilic substitution with ammonia to yield the target compound. A large excess of ammonia is used to minimize the formation of di- and tri-substituted byproducts.

Experimental Protocol:

-

6-(Bromomethyl)-1H-pyrimidin-4-one (1.0 eq) is dissolved in a solvent such as 1,4-dioxane.

-

The solution is cooled in an ice bath, and a concentrated aqueous solution of ammonia (e.g., 28-30%, 10-20 eq) is added slowly with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC.

-

Upon completion, the solvent and excess ammonia are removed under reduced pressure.

-

The residue is triturated with a solvent like diethyl ether to precipitate the product and remove any non-polar impurities.

-

The solid product is collected by filtration and can be further purified by recrystallization from a water/ethanol mixture to afford 6-(aminomethyl)-1H-pyrimidin-4-one. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). A protocol for a similar amination can be found in the literature.[1]

References

6-(Aminomethyl)-1H-pyrimidin-4-one Dihydrochloride: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)-1H-pyrimidin-4-one dihydrochloride is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, comprising a pyrimidinone core with a reactive aminomethyl substituent, make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of potent and selective kinase and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1269054-56-9 | [1][2] |

| Molecular Formula | C₅H₉Cl₂N₃O | [1][3] |

| Molecular Weight | 198.05 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1][3] |

| Description | Versatile small molecule scaffold | [1][3] |

Synthesis

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

Applications in Drug Discovery

The utility of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride as a building block is most prominently demonstrated in the synthesis of kinase and DPP-4 inhibitors. The pyrimidinone core can be further elaborated, often by fusion with a pyrazole ring to form a pyrazolopyrimidine scaffold, a privileged structure in kinase inhibitor design.

Kinase Inhibitors

Pyrazolopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which play crucial roles in cell signaling pathways implicated in cancer and other diseases. The aminomethyl group of the title compound serves as a key handle for introducing pharmacophoric elements that can interact with the kinase active site.

Relevant Signaling Pathways:

Kinase inhibitors derived from pyrimidine-based scaffolds often target key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.[4]

Caption: Simplified MAPK/ERK signaling pathway.[2][3][5]

Experimental Protocol: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Scaffold

The following is a general procedure for the synthesis of a 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold, a common core in kinase inhibitors, which can be derived from pyrimidinone precursors.

-

Chlorination of the Pyrimidinone:

-

To a solution of the 6-substituted-1H-pyrimidin-4-one in an appropriate solvent (e.g., toluene or POCl₃), add phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture under reflux for several hours.

-

After completion, cool the reaction mixture and carefully quench with ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 4-chloro-6-substituted-pyrimidine.

-

-

Hydrazinolysis:

-

Dissolve the 4-chloro-6-substituted-pyrimidine in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Filter the solid, wash with cold ethanol, and dry to yield the 4-hydrazinyl-6-substituted-pyrimidine.

-

-

Cyclization to form the Pyrazolopyrimidine Core:

-

React the 4-hydrazinyl-6-substituted-pyrimidine with a suitable three-carbon synthon (e.g., an α,β-unsaturated nitrile or a β-ketoester) in a solvent like ethanol or acetic acid.

-

Heat the reaction mixture to reflux.

-

Upon completion, cool the mixture and isolate the precipitated 4-amino-1H-pyrazolo[3,4-d]pyrimidine product by filtration.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Fused 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl)pyrazolopyrimidine derivatives have been designed and synthesized as potent inhibitors of DPP-4, an enzyme involved in glucose metabolism.[6] These compounds are being explored as potential therapeutic agents for type 2 diabetes.

Mechanism of DPP-4 Inhibition:

DPP-4 inhibitors work by preventing the degradation of incretin hormones, such as GLP-1 and GIP. This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.

Caption: Mechanism of action of DPP-4 inhibitors.[7][8]

Quantitative Data: DPP-4 Inhibition

Several fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives have shown significant DPP-4 inhibitory activity. The table below summarizes the IC₅₀ values for some of these compounds.[6]

| Compound | DPP-4 IC₅₀ (nM) |

| Sitagliptin (Reference) | 28 |

| Derivative 1 | ≤ 59.8 |

| Derivative 2 | 21.4 - 59.8 |

Experimental Protocol: Evaluation of DPP-4 Inhibitory Activity

A common method for assessing the DPP-4 inhibitory activity of compounds is a fluorometric assay.

-

Reagents and Materials:

-

Human recombinant DPP-4 enzyme.

-

DPP-4 substrate (e.g., Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

-

Test compounds dissolved in DMSO.

-

96-well black microplate.

-

Fluorometer.

-

-

Assay Procedure:

-

Add the assay buffer, DPP-4 enzyme, and varying concentrations of the test compound (or vehicle control) to the wells of the microplate.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes).

-

Initiate the reaction by adding the DPP-4 substrate to all wells.

-

Monitor the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

6-(Aminomethyl)-1H-pyrimidin-4-one dihydrochloride is a highly valuable and versatile building block in modern drug discovery. Its synthetic accessibility and the reactivity of its functional groups allow for the construction of complex molecular architectures with significant therapeutic potential. The successful application of this scaffold in the development of potent kinase and DPP-4 inhibitors highlights its importance for researchers and scientists in the pharmaceutical industry. This guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate further innovation in the design and development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]

- 7. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 8. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery and Evolution of Aminomethyl Pyrimidinone-Based DPP-4 Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural compounds and FDA-approved drugs.[1][2] Its derivatives are known to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][3][4][5] A significant advancement in the application of this scaffold has been the development of aminomethyl pyrimidinone derivatives as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 inhibitors have emerged as a leading class of oral hypoglycemic agents for the management of type 2 diabetes mellitus due to their favorable safety profile.[6] This guide provides a technical overview of the discovery and history of aminomethyl pyrimidinone-based DPP-4 inhibitors, focusing on the scientific rationale, discovery workflow, and mechanism of action that propelled their development.

The Rise of a Scaffold: Historical Context and Discovery

The journey of aminomethyl pyrimidinones in drug discovery is not one of a single, serendipitous discovery but rather a story of rational drug design and scaffold hopping. The development of these compounds is intrinsically linked to the broader effort to find effective and safe inhibitors for DPP-4.

Initial research into DPP-4 inhibitors established key pharmacophoric features required for potent inhibition. The success of early approved drugs, such as Sitagliptin, provided a structural blueprint. Sitagliptin's structure comprises three key fragments: a trifluorophenyl pharmacophore, an enantiomeric β-amino carbonyl linker, and a tetrahydrotriazolopyridine moiety.[6]

Medicinal chemists began to explore replacing parts of these existing structures with novel heterocyclic cores to improve properties like potency, selectivity, and pharmacokinetics, or to secure new intellectual property. The aminomethyl pyrimidinone core emerged as a highly effective isostere for fragments of existing inhibitors. Researchers at Bristol-Myers Squibb, for example, detailed the discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides.[7] Their work was a result of systematic structure-activity relationship (SAR) exploration, which led them from a broader class of azolopyrimidines to the specific imidazolopyrimidine series.[7]

This research demonstrated that strategic modifications, such as replacing an aryl substitution with a more polar carboxamide group, could significantly increase DPP-4 binding activity while simultaneously reducing off-target effects, such as inhibition of the hERG potassium channel.[7] This process of incremental adjustment and optimization is characteristic of the development of this compound class, leading to potent and selective drug candidates with favorable preclinical pharmacokinetic profiles.[7]

Mechanism of Action: The Incretin Pathway

Aminomethyl pyrimidinone-based drugs primarily function by inhibiting the DPP-4 enzyme. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating two key incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

When food is ingested, GLP-1 and GIP are released from the gut. These hormones stimulate the pancreas to release insulin in a glucose-dependent manner and suppress the release of glucagon. This action helps lower blood glucose levels. DPP-4 rapidly degrades GLP-1 and GIP, terminating their insulin-promoting effects.

By inhibiting DPP-4, aminomethyl pyrimidinones prevent the breakdown of GLP-1 and GIP. This prolongs the activity of these incretin hormones, leading to increased insulin secretion and reduced glucagon levels, ultimately resulting in better glycemic control. The signaling pathway is illustrated below.

Drug Discovery and Development Workflow

The path from initial concept to a viable drug candidate for aminomethyl pyrimidinone-based inhibitors follows a structured, multi-stage workflow. This process is designed to identify potent and selective compounds with appropriate drug-like properties for clinical development.

The workflow begins with identifying and validating the biological target (DPP-4). A high-throughput screen (HTS) of large compound libraries or a focused, structure-based design approach is then used to find initial "hits." These hits undergo a rigorous process of lead optimization, where medicinal chemists synthesize and test numerous analogs to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The aminomethyl pyrimidinone scaffold often serves as a key building block during this optimization phase. Promising candidates then advance to preclinical and, eventually, clinical trials.

Quantitative Data Summary

While comprehensive data requires access to primary literature, published studies report key metrics for novel aminomethyl pyrimidinone derivatives. These data are crucial for comparing new chemical entities to established benchmarks like Sitagliptin.

| Compound Class/Example | Target | Potency (IC₅₀) | Selectivity Profile | Reference |

| Fused 6-(hydroxymethyl)pyrazolopyrimidine | DPP-4 | 21.4 - 59.8 nM | Satisfactory selectivity over DPP-8 and DPP-9 | [6] |

| Sitagliptin (Reference) | DPP-4 | ~28 nM | High selectivity over other DPP family members | [6] |

| Imidazo[1,2-a]pyrimidine-2-carboxamide (24s) | DPP-4 | Potent (nM range) | Selective; reduced hERG and sodium channel activity | [7] |

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Methodologies and Experimental Protocols

The development of aminomethyl pyrimidinones involves standardized synthetic and biological evaluation protocols. While specific details vary, the general methodologies are outlined below.

1. General Synthesis Protocol: The synthesis of pyrimidinone derivatives often involves multi-step reactions. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can start from a 5-amino-3-methylpyrazole core, which is reacted with diethyl malonate.[8] The resulting diol is then chlorinated using phosphorus oxychloride, followed by a series of substitution and coupling reactions to introduce the desired side chains, including the aminomethyl group.[8] The use of modern techniques like palladium-catalyzed cross-coupling reactions is common for building molecular complexity.

2. DPP-4 Inhibition Assay (General Protocol): The potency of synthesized compounds against the DPP-4 enzyme is typically determined using an in vitro enzymatic assay.

-

Principle: A fluorogenic or chromogenic substrate for DPP-4 (e.g., Gly-Pro-AMC) is used. When cleaved by active DPP-4, a fluorescent or colored product is released.

-

Procedure:

-

Recombinant human DPP-4 enzyme is incubated with varying concentrations of the test compound (e.g., the aminomethyl pyrimidinone derivative).

-

The substrate is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the fluorescence or absorbance is measured using a plate reader.

-

The percentage of inhibition is calculated relative to a control without the inhibitor.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

3. Selectivity Assays: To ensure the compound is specific for DPP-4, it is tested against other related proteases, such as DPP-8 and DPP-9. The assay protocol is similar to the DPP-4 inhibition assay but uses the respective purified enzymes. High selectivity is critical to minimize potential off-target side effects.[6]

Conclusion

The aminomethyl pyrimidinone core has proven to be a highly versatile and successful scaffold in the rational design of modern therapeutics, most notably in the field of DPP-4 inhibitors for type 2 diabetes. The history of these compounds underscores the power of iterative drug design, where systematic SAR studies and scaffold hopping lead to candidates with enhanced potency, selectivity, and pharmacokinetic properties. As researchers continue to explore the vast chemical space of pyrimidine derivatives, it is likely that this privileged structure will continue to yield novel drug candidates for a wide range of diseases.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Proposed Experimental Protocol for the Synthesis of 6-(Aminomethyl)-1H-pyrimidin-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-(Aminomethyl)-1H-pyrimidin-4-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to biologically active pyrimidine derivatives. This document outlines a detailed, three-step experimental protocol for the synthesis of this target molecule. The proposed pathway involves the initial synthesis of a key intermediate, 6-(hydroxymethyl)-1H-pyrimidin-4-one, followed by its conversion to a chloromethyl derivative, and subsequent amination to yield the final product. The protocols are based on established chemical transformations for similar heterocyclic systems.

Proposed Synthetic Pathway

The synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one is proposed to proceed via the following three steps:

-

Step 1: Synthesis of 6-(hydroxymethyl)-1H-pyrimidin-4-one.

-

Step 2: Synthesis of 6-(chloromethyl)-1H-pyrimidin-4-one.

-

Step 3: Synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one via the Gabriel Synthesis.

Figure 1: Proposed synthetic workflow for 6-(aminomethyl)-1H-pyrimidin-4-one.

Experimental Protocols

Step 1: Synthesis of 6-(hydroxymethyl)-1H-pyrimidin-4-one

This protocol describes the cyclocondensation reaction to form the pyrimidinone ring.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl 3-oxo-4-hydroxybutanoate | C₆H₁₀O₄ | 146.14 | 14.6 g | 0.1 |

| Formamide | CH₃NO | 45.04 | 45 mL | - |

| Sodium Methoxide (25 wt% in Methanol) | CH₃ONa | 54.02 | 23.8 mL | 0.11 |

| Methanol | CH₄O | 32.04 | 100 mL | - |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-oxo-4-hydroxybutanoate (14.6 g, 0.1 mol) in methanol (50 mL).

-

Add sodium methoxide solution (23.8 mL, 0.11 mol) to the flask and stir the mixture at room temperature for 30 minutes.

-

Add formamide (45 mL) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralize the mixture by the dropwise addition of concentrated hydrochloric acid until a pH of approximately 7 is reached. This may cause a precipitate to form.

-

Collect the precipitate by vacuum filtration and wash it with cold methanol and then diethyl ether.

-

Dry the solid under vacuum to obtain 6-(hydroxymethyl)-1H-pyrimidin-4-one.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 6-(chloromethyl)-1H-pyrimidin-4-one

This protocol details the conversion of the hydroxymethyl group to a chloromethyl group.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 6-(hydroxymethyl)-1H-pyrimidin-4-one | C₅H₆N₂O₂ | 126.11 | 12.6 g | 0.1 |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 11 mL | 0.15 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |

| Pyridine | C₅H₅N | 79.1 | 0.5 mL | - |

Procedure:

-

Suspend 6-(hydroxymethyl)-1H-pyrimidin-4-one (12.6 g, 0.1 mol) in anhydrous dichloromethane (150 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of pyridine (0.5 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (11 mL, 0.15 mol) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-(chloromethyl)-1H-pyrimidin-4-one.

-

The crude product may be purified by column chromatography or recrystallization.

Step 3: Synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one

This protocol describes the final amination step using the Gabriel synthesis, which is known to be effective for preparing primary amines from alkyl halides.[1][2][3][4]

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 6-(chloromethyl)-1H-pyrimidin-4-one | C₅H₅ClN₂O | 144.56 | 14.5 g | 0.1 |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 20.4 g | 0.11 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 150 mL | - |

| Hydrazine Monohydrate | H₆N₂O | 50.06 | 6 mL | 0.12 |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | As needed | - |

| Sodium Hydroxide | NaOH | 40.00 | As needed | - |

Procedure:

-

Dissolve 6-(chloromethyl)-1H-pyrimidin-4-one (14.5 g, 0.1 mol) in anhydrous N,N-dimethylformamide (150 mL) in a 250 mL round-bottom flask.

-

Add potassium phthalimide (20.4 g, 0.11 mol) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the formation of the phthalimide intermediate by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate (N-((1H-pyrimidin-4-on-6-yl)methyl)phthalimide) by filtration and wash with water.

-

Suspend the crude phthalimide intermediate in ethanol (100 mL) in a round-bottom flask.

-

Add hydrazine monohydrate (6 mL, 0.12 mol) and heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

-

Filter off the phthalhydrazide precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimum amount of water and basify to a pH of >10 with a concentrated sodium hydroxide solution.

-

Extract the aqueous solution with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(aminomethyl)-1H-pyrimidin-4-one.

-

Purify the final product by column chromatography or recrystallization.

-

Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Data Presentation

Table 1: Summary of Expected Yields and Physical Properties

| Compound | Step | Theoretical Yield (g) | Expected Yield Range (%) | Appearance | Melting Point (°C) |

| 6-(hydroxymethyl)-1H-pyrimidin-4-one | 1 | 12.6 | 60-75 | White solid | To be determined |

| 6-(chloromethyl)-1H-pyrimidin-4-one | 2 | 14.5 | 70-85 | Pale yellow solid | To be determined |

| 6-(aminomethyl)-1H-pyrimidin-4-one | 3 | 12.5 | 50-65 | Off-white solid | To be determined |

Logical Relationships

Figure 2: Rationale for the chosen synthetic strategy.

Disclaimer: This document provides a proposed experimental protocol based on established chemical principles. The procedures have not been optimized for the specific synthesis of 6-(aminomethyl)-1H-pyrimidin-4-one and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions. The expected yields and physical properties are estimates and may vary.

References

Application Notes: Aminomethylation of the Pyrimidinone Core

Introduction

The aminomethylation of the pyrimidinone core is a synthetically valuable transformation that introduces an aminomethyl group onto the pyrimidine ring system. This reaction, a classic example of the Mannich reaction, is of significant interest to medicinal chemists and drug development professionals.[1][2] The resulting Mannich bases serve as versatile intermediates and are themselves recognized for a wide range of biological activities, including potential anticancer and antimicrobial properties.

The reaction involves the condensation of a pyrimidinone substrate bearing an active hydrogen, an amine (primary or secondary), and formaldehyde (or a formaldehyde equivalent like paraformaldehyde). The position of aminomethylation on the pyrimidinone ring can be influenced by the substitution pattern of the starting material and the reaction conditions employed. For instance, in some uracil derivatives, the reaction can occur at the C5 position or at the N1 and/or N3 atoms of the pyrimidine ring.

Mechanism of Action

The aminomethylation of pyrimidinones proceeds via the well-established Mannich reaction mechanism. The reaction is typically initiated by the formation of an electrophilic iminium ion from the condensation of the amine and formaldehyde. The pyrimidinone, which exists in equilibrium with its enol tautomer, then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the final β-amino-carbonyl compound, also known as a Mannich base. The reaction is often catalyzed by acid or base, which can facilitate the formation of the iminium ion and the enolization of the pyrimidinone, respectively.

Applications in Drug Discovery

The introduction of an aminomethyl group to a pyrimidinone scaffold can significantly modulate its physicochemical properties and biological activity. This functional group can introduce a basic center, which can be important for salt formation and bioavailability. Furthermore, the aminomethyl moiety can serve as a handle for further synthetic modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The pyrimidine core itself is a key pharmacophore found in numerous approved drugs, and its aminomethylated derivatives continue to be explored for novel therapeutic applications.

Tabulated Reaction Conditions

The following table summarizes various reported reaction conditions for the aminomethylation of a substituted pyrimidinone, 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione.

| Pyrimidinone Substrate | Amine | Formaldehyde Source | Solvent | Catalyst/pH | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Piperidine | 33.7% aq. solution | Ethanol | pH 6-7 | Reflux | 5 | ~40 | [3] |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Piperidine | 33.7% aq. solution | Ethanol | 1 M aq. HCl (pH 1-2) | Reflux | 5 | 65 | [3] |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Morpholine | 33.7% aq. solution | Ethanol | 1 M aq. HCl (pH 1-2) | Reflux | 5 | N/A | [4] |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | N-methylpiperazine | 33.7% aq. solution | Ethanol | 1 M aq. HCl (pH 1-2) | Reflux | 5 | N/A | [4] |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Piperidine | 33.7% aq. solution | Acetone | None | Reflux | 3 | 62 | [3] |

Experimental Protocols

General Protocol for the Aminomethylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione

This protocol describes a general procedure for the aminomethylation of a substituted pyrimidinone at the C5 position using piperidine and formaldehyde in ethanol under acidic conditions.[3]

Materials:

-

6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione

-

Piperidine

-

Formaldehyde (33.7% aqueous solution)

-

Ethanol

-

1 M Hydrochloric acid (aq.)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 0.79 g (4 mmol) of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione in 25 mL of ethanol.

-

Addition of Reagents: To the stirred solution, add 0.37 g (4.4 mmol) of piperidine, followed by 0.4 mL (4.4 mmol) of a 33.7% aqueous formaldehyde solution.

-

pH Adjustment: Carefully add 0.44 mL of 1 M aqueous hydrochloric acid to the reaction mixture to adjust the pH to approximately 1-2.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Maintain the reflux for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After 5 hours, allow the reaction mixture to cool to room temperature.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Wash the resulting precipitate with water and dry to obtain the crude product.

-

Characterization: The structure and purity of the final product, 5-(piperidin-1-ylmethyl)-6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Caption: Experimental workflow for the aminomethylation of a pyrimidinone core.

Caption: Logical relationship of the Mannich reaction mechanism.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride, a polar heterocyclic amine, utilizing High-Performance Liquid Chromatography (HPLC). Due to the compound's high polarity, conventional reversed-phase chromatography can result in poor retention and peak shape. To address this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed, which provides excellent retention and separation of this and other polar compounds. This document provides a comprehensive experimental protocol, data presentation in tabular format, and a visual workflow diagram to guide researchers in achieving high-purity 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride suitable for downstream applications in drug discovery and development.

Introduction

6-(aminomethyl)-1H-pyrimidin-4-one is a pyrimidine derivative of interest in medicinal chemistry and pharmaceutical research. As a polar molecule, particularly in its dihydrochloride salt form which enhances aqueous solubility, its purification by standard reversed-phase HPLC is challenging. Polar amines often exhibit limited retention on non-polar stationary phases (like C18) and can interact with residual silanols on the silica backbone, leading to poor peak symmetry.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for the separation of such polar and hydrophilic compounds.[1][2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, facilitating the partitioning and retention of polar analytes.[3][4] This application note presents a detailed HILIC-HPLC protocol for the effective purification of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

Materials and Methods

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade or Milli-Q)

-

Crude 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride sample

-

0.22 µm syringe filters

Experimental Protocol

Preparation of Mobile Phases

-

Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0.

-

Dissolve an appropriate amount of ammonium formate in HPLC-grade water to make a 10 mM solution.

-

Adjust the pH to 3.0 with formic acid.

-

Filter the solution through a 0.22 µm filter.

-

-

Mobile Phase B (Organic): Acetonitrile.

-

Use HPLC-grade acetonitrile directly.

-

Sample Preparation

-

Dissolve the crude 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride in a mixture of 90% acetonitrile and 10% Mobile Phase A to a final concentration of 1 mg/mL.

-

Vortex the sample until fully dissolved.

-

Centrifuge the sample to pellet any insoluble material.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

HPLC Conditions

The following table summarizes the optimized HPLC conditions for the purification of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

| Parameter | Condition |

| Column | HILIC Column (e.g., Silica, Amino, or Amide phase), 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm and 254 nm |

| Injection Volume | 10 µL |

Table 1: Optimized HPLC Parameters

Gradient Elution Program

The gradient elution is designed to ensure the retention of the polar target compound and the elution of less polar impurities.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 5 | 95 |

| 2.0 | 5 | 95 |

| 15.0 | 40 | 60 |

| 17.0 | 40 | 60 |

| 17.1 | 5 | 95 |

| 25.0 | 5 | 95 |

Table 2: Gradient Elution Program

Data Presentation

The following table presents expected results from the HPLC analysis of a crude and purified sample of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |

| Crude Sample | |||

| Impurity 1 | 3.5 | 5.2 | |

| Impurity 2 | 4.8 | 8.1 | |

| 6-(aminomethyl)-1H-pyrimidin-4-one | 7.2 | 85.5 | 85.5 |

| Impurity 3 | 9.1 | 1.2 | |

| Purified Sample | |||

| 6-(aminomethyl)-1H-pyrimidin-4-one | 7.2 | >99.0 | >99.0 |

Table 3: Example Data for Crude and Purified Samples

Workflow and Process Visualization

The following diagram illustrates the complete workflow for the purification of 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride by HPLC.

HPLC Purification Workflow for 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

Conclusion

The described HILIC-HPLC method provides a reliable and efficient means for the purification of the polar compound 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride. By utilizing a polar stationary phase and a high-organic mobile phase, this protocol overcomes the retention challenges associated with traditional reversed-phase chromatography. The detailed experimental conditions and workflow are intended to enable researchers to obtain a high-purity product suitable for further scientific investigation and drug development endeavors.

References

- 1. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]

- 4. obrnutafaza.hr [obrnutafaza.hr]

Application Notes: 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride in Medicinal Chemistry Library Synthesis

Introduction

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride is a versatile bifunctional building block for the synthesis of diverse chemical libraries aimed at drug discovery. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] This class of compounds exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2] The presence of a primary aminomethyl group and a pyrimidinone ring allows for the introduction of diverse substituents, enabling the exploration of extensive chemical space to identify novel therapeutic agents.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₉Cl₂N₃O |

| Molecular Weight | 202.05 g/mol |

| Appearance | Solid |

| SMILES | C1=C(CN)C(=O)N=CN1.Cl.Cl |

| InChI Key | PVZURJYIHWJAEG-UHFFFAOYSA-N[3] |

Applications in Medicinal Chemistry Library Synthesis

The primary amino group of 6-(aminomethyl)-1H-pyrimidin-4-one serves as a key functional handle for derivatization, allowing for the construction of libraries through robust and well-established chemical transformations such as amide bond formation and reductive amination. The resulting pyrimidinone-based compounds can be screened against various biological targets.

Potential Therapeutic Targets:

-

Kinase Inhibition: The pyrimidine scaffold is a common motif in kinase inhibitors, where it can form crucial hydrogen bonds with the kinase hinge region.[4] Libraries derived from 6-(aminomethyl)-1H-pyrimidin-4-one can be screened against panels of kinases to identify inhibitors for oncology and inflammatory diseases.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Structurally related 6-(aminomethyl)pyrazolopyrimidine derivatives have been investigated as DPP-4 inhibitors for the treatment of type 2 diabetes.[5][6] This suggests that libraries based on the 6-(aminomethyl)-1H-pyrimidin-4-one core could yield potent and selective DPP-4 inhibitors.

-

Anticancer Agents: Pyrimidine derivatives have shown significant antiproliferative activity against various cancer cell lines.[6] Libraries can be evaluated in cell-based assays to discover novel cytotoxic or cytostatic agents.

Experimental Protocols

1. General Workflow for Library Synthesis

The following diagram illustrates a general workflow for the synthesis of a chemical library starting from 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride.

Caption: General workflow for library synthesis.

2. Protocol for Amide Bond Formation

This protocol describes a general procedure for the parallel synthesis of an amide library from 6-(aminomethyl)-1H-pyrimidin-4-one and a diverse set of carboxylic acids using EDC/HOBt as coupling agents.

Materials:

-

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride

-

A library of carboxylic acids

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride (1.0 eq.) in DMF.

-

Add DIPEA (2.2 eq.) to neutralize the dihydrochloride salt and stir for 10 minutes at room temperature.

-

In a separate vessel, dissolve the carboxylic acid (1.1 eq.) and HOBt (1.2 eq.) in DMF.

-

Add the carboxylic acid/HOBt solution to the solution of the free amine.

-

Add EDC (1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or preparative HPLC to yield the desired amide.

Representative Carboxylic Acid Building Blocks:

| Carboxylic Acid | Molecular Weight ( g/mol ) | Resulting Amide MW ( g/mol ) |

| Benzoic acid | 122.12 | 232.24 |

| 4-Chlorobenzoic acid | 156.57 | 266.69 |

| 3-Pyridinecarboxylic acid | 123.11 | 233.23 |

| Cyclohexanecarboxylic acid | 128.17 | 236.29 |

3. Protocol for Reductive Amination

This protocol provides a general method for the synthesis of a secondary amine library via reductive amination of 6-(aminomethyl)-1H-pyrimidin-4-one with various aldehydes and ketones.

Materials:

-

6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride

-

A library of aldehydes or ketones

-

Sodium triacetoxyborohydride (STAB)

-

N,N-Diisopropylethylamine (DIPEA)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride (1.0 eq.) in DCE or THF.

-

Add DIPEA (2.2 eq.) and stir for 10 minutes at room temperature to form the free amine.

-

Add the aldehyde or ketone (1.0 eq.) to the mixture. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or preparative HPLC.

Representative Aldehyde/Ketone Building Blocks:

| Aldehyde/Ketone | Molecular Weight ( g/mol ) | Resulting Amine MW ( g/mol ) |

| Benzaldehyde | 106.12 | 218.25 |

| 4-Methoxybenzaldehyde | 136.15 | 248.28 |

| Cyclohexanone | 98.14 | 208.28 |

| Acetone | 58.08 | 170.21 |

Hypothetical Target Pathway

Libraries synthesized from 6-(aminomethyl)-1H-pyrimidin-4-one could be screened for activity against protein kinases, which are key regulators of cellular signaling pathways implicated in cancer. The diagram below illustrates a generic kinase signaling cascade that could be a target for such a library.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 6-(Aminomethyl)-4-pyrimidinol dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Coupling Reactions with 6-(aminomethyl)-1H-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 6-(aminomethyl)-1H-pyrimidin-4-one, a versatile building block in medicinal chemistry. The primary amino group of this scaffold serves as a key functional handle for various coupling reactions, enabling the synthesis of diverse libraries of pyrimidinone derivatives for drug discovery and chemical biology applications. Pyrimidine-based compounds have shown a wide range of biological activities, including as kinase inhibitors, anti-inflammatory, and antimicrobial agents.

Key Applications

Derivatives of 6-(aminomethyl)-1H-pyrimidin-4-one are valuable for:

-

Fragment-Based Drug Discovery (FBDD): The pyrimidinone core can serve as a starting point for the development of potent and selective inhibitors of various biological targets.

-

Structure-Activity Relationship (SAR) Studies: Facile modification of the aminomethyl group allows for systematic exploration of the chemical space around the pyrimidinone scaffold to optimize biological activity and pharmacokinetic properties.

-

Chemical Probe Development: Attachment of reporter tags, such as fluorophores or biotin, enables the use of these derivatives in target identification and validation studies.

Chemical Coupling Strategies

The primary amine of 6-(aminomethyl)-1H-pyrimidin-4-one is amenable to a variety of coupling reactions. The two most common and versatile methods are amide bond formation and reductive amination.

Amide Bond Formation

Amide bond formation is a robust and widely used reaction to couple carboxylic acids with amines. This reaction is typically mediated by a coupling agent that activates the carboxylic acid.

Experimental Protocol: General Procedure for Amide Coupling

-

Reaction Setup: To a solution of the desired carboxylic acid (1.2 equivalents) in an appropriate solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent (1.2 equivalents) and an additive (1.2 equivalents), such as 1-hydroxybenzotriazole (HOBt), to suppress side reactions.

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 6-(aminomethyl)-1H-pyrimidin-4-one (1.0 equivalent) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to afford the desired amide derivative.

Table 1: Representative Data for Amide Coupling Reactions

| Carboxylic Acid Partner | Coupling Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| Benzoic Acid | HATU | DMF | 16 | 85 | >98 |

| Acetic Acid | EDC/HOBt | DCM | 12 | 78 | >97 |

| 4-Fluorophenylacetic acid | T3P | Ethyl Acetate | 18 | 82 | >98 |

| Thiophene-2-carboxylic acid | PyBOP | DMF | 16 | 88 | >99 |

Reductive Amination

Reductive amination is a two-step, one-pot reaction that forms a C-N bond between an amine and a carbonyl compound (aldehyde or ketone) via an imine intermediate, which is subsequently reduced.[1]

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: Dissolve 6-(aminomethyl)-1H-pyrimidin-4-one (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent, such as methanol (MeOH) or dichloroethane (DCE). Add a catalytic amount of acetic acid (0.1 equivalents) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired secondary amine derivative.

Table 2: Representative Data for Reductive Amination Reactions

| Carbonyl Partner | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 75 | >97 |

| Acetone | NaBH₃CN | MeOH | 18 | 68 | >95 |

| Cyclohexanone | NaBH(OAc)₃ | DCE | 16 | 72 | >98 |

| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | MeOH/DCM | 14 | 70 | >96 |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for the synthesis and purification of a pyrimidinone derivative and a representative signaling pathway that can be targeted by such compounds.

Many pyrimidine derivatives have been identified as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development.[2]

References

- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Cell-Based Assays for 6-(aminomethyl)-1H-pyrimidin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-(aminomethyl)-1H-pyrimidin-4-one represent a class of heterocyclic compounds with significant potential in drug discovery. Their structural features suggest possible interactions with a variety of biological targets, including kinases and proteases. To elucidate the therapeutic potential of these derivatives, robust and reliable cell-based assays are essential. These assays provide a physiologically relevant environment to assess compound efficacy, mechanism of action, and potential cytotoxicity.

This document offers a comprehensive guide to developing a suite of cell-based assays for the initial characterization of 6-(aminomethyl)-1H-pyrimidin-4-one derivatives. The protocols provided herein cover essential assays for determining cell viability, target engagement, and downstream signaling effects. For the purpose of these application notes, we will use a hypothetical scenario where these derivatives are being investigated as inhibitors of a specific kinase, "Kinase X," which is implicated in a cancer-related signaling pathway.

Experimental Workflow Overview

The general workflow for characterizing 6-(aminomethyl)-1H-pyrimidin-4-one derivatives in cell-based assays involves a multi-step process. This process begins with an initial screen to assess the cytotoxic effects of the compounds, followed by assays to confirm their interaction with the intended molecular target. Finally, downstream signaling assays are employed to verify the functional consequences of target engagement.

Caption: A general experimental workflow for the cell-based characterization of 6-(aminomethyl)-1H-pyrimidin-4-one derivatives.

Hypothetical Signaling Pathway: Kinase X Inhibition

To illustrate the application of the described assays, we will consider a hypothetical signaling pathway where "Kinase X" is a key upstream regulator. In this pathway, an extracellular growth factor binds to its receptor, leading to the activation of Kinase X. Activated Kinase X then phosphorylates a downstream substrate, "Substrate Y," which in turn promotes cell proliferation and survival. The 6-(aminomethyl)-1H-pyrimidin-4-one derivatives are being tested for their ability to inhibit Kinase X, thereby blocking this pro-survival signaling cascade.

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a 6-(aminomethyl)-1H-pyrimidin-4-one derivative on Kinase X.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compounds on cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line expressing Kinase X

-

Complete cell culture medium

-

6-(aminomethyl)-1H-pyrimidin-4-one derivatives (stock solutions in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the pyrimidinone derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).[1]

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Data Presentation:

| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| Derivative A | 0.1 | 98.5 ± 4.2 | 12.5 |

| 1 | 85.2 ± 5.1 | ||

| 10 | 52.1 ± 3.8 | ||

| 50 | 15.7 ± 2.9 | ||

| Derivative B | 0.1 | 99.1 ± 3.9 | > 50 |

| 1 | 96.4 ± 4.5 | ||

| 10 | 88.3 ± 5.5 | ||

| 50 | 75.6 ± 6.1 | ||

| Vehicle Control | - | 100 ± 3.5 | - |

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells.

Materials:

-

Cancer cell line expressing Kinase X

-

Complete cell culture medium

-

6-(aminomethyl)-1H-pyrimidin-4-one derivatives (stock solutions in DMSO)

-

PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Thermal cycler

-

Western blot reagents

Protocol:

-

Cell Treatment: Treat cultured cells with the desired concentration of the pyrimidinone derivative or vehicle (DMSO) for 1-2 hours at 37°C.[2]

-

Cell Harvest: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C). Include a non-heated control.[2]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[2]

-

Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of Kinase X by Western blotting.

Data Presentation:

| Treatment | Temperature (°C) | Relative Band Intensity of Soluble Kinase X |

| Vehicle (DMSO) | 40 | 1.00 |

| 50 | 0.95 | |

| 55 | 0.65 | |

| 60 | 0.20 | |

| 65 | 0.05 | |

| Derivative A (10 µM) | 40 | 1.00 |

| 50 | 0.98 | |

| 55 | 0.92 | |

| 60 | 0.75 | |

| 65 | 0.45 |

Western Blot for Downstream Signaling

This assay measures the phosphorylation status of the downstream substrate "Substrate Y" to confirm the inhibitory effect of the compounds on the Kinase X signaling pathway.

Materials:

-

Cancer cell line expressing Kinase X

-

Complete cell culture medium

-

6-(aminomethyl)-1H-pyrimidin-4-one derivatives (stock solutions in DMSO)

-

Growth factor (to stimulate the pathway)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p-Substrate Y, anti-total-Substrate Y, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

Cell Treatment: Seed cells and allow them to attach. Serum-starve the cells if necessary. Pre-treat the cells with the pyrimidinone derivatives or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with the appropriate growth factor for a predetermined time (e.g., 15-30 minutes) to activate the Kinase X pathway.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Substrate Y) overnight at 4°C.[4]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Wash the membrane again and detect the signal using a chemiluminescence substrate.[3]

-

-

Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total Substrate Y and a loading control (e.g., GAPDH) to ensure equal protein loading.

Data Presentation:

| Treatment | Growth Factor | p-Substrate Y Level (Relative to Total Substrate Y) |

| Vehicle (DMSO) | - | 0.1 |

| Vehicle (DMSO) | + | 1.0 |

| Derivative A (1 µM) | + | 0.6 |

| Derivative A (10 µM) | + | 0.2 |

| Derivative B (10 µM) | + | 0.9 |

Conclusion

The described cell-based assays provide a robust framework for the initial characterization of 6-(aminomethyl)-1H-pyrimidin-4-one derivatives. By systematically evaluating cytotoxicity, target engagement, and downstream signaling effects, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these compounds. The data generated from these assays are crucial for lead optimization and further preclinical development.

References

- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enzymatic Screening of 6-(Aminomethyl)-1H-pyrimidin-4-one Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-(aminomethyl)-1H-pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, recognized for its potential to interact with a variety of enzymatic targets. Analogs of this core structure have been investigated for their inhibitory activity against key enzymes implicated in prevalent diseases, including type 2 diabetes and cancer. This document provides detailed application notes and experimental protocols for the enzymatic screening of these analogs, with a focus on Dipeptidyl Peptidase-4 (DPP-4) and protein kinases, which are prominent targets for pyrimidine-based inhibitors.

Data Presentation: Inhibitory Activity of Pyrimidinone Analogs

The following tables summarize the in vitro inhibitory activities of representative pyrimidinone analogs against target enzymes. This data is essential for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: Inhibitory Activity of Fused 6-(Hydroxymethyl)pyrazolopyrimidine Derivatives against DPP-4 [1][2]

| Compound ID | Structure | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |

| 9n | β-amino ester fused 6-(hydroxymethyl)pyrazolopyrimidine with N-1 methyl and C-3 methyl substitution | 21.4 | Satisfactory | Satisfactory |

| Series Avg. | β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines | ≤ 59.8 | Satisfactory | Satisfactory |

| Sitagliptin | (Reference Compound) | 28 | - | - |

Table 2: Inhibitory Activity of Pyridothienopyrimidin-4-one Analogs against Pim-1 Kinase [3]

| Compound ID | Structure | Pim-1 IC50 (µM) |

| 6c | Pyridothienopyrimidin-4-one derivative | 4.62 |

| 7a | 2-(2-chlorophenyl)-2,3-dihydro derivative | 1.18 |

| 7c | Pyridothienopyrimidin-4-one derivative | 1.38 |

| 7d | 2-(2-(trifluoromethyl)-phenyl)-2,3-dihydro derivative | 1.97 |

| 8b | Pyridothienopyrimidin-4-one derivative | 8.83 |

| 9 | Pyridothienopyrimidin-4-one derivative | 4.18 |

Experimental Protocols

Detailed methodologies for key enzymatic screening assays are provided below. These protocols are designed for high-throughput screening (HTS) and can be adapted for secondary screening and lead optimization studies.

Protocol 1: Fluorometric High-Throughput Screening Assay for DPP-4 Inhibitors

This protocol describes a continuous kinetic assay to measure the ability of 6-(aminomethyl)-1H-pyrimidin-4-one analogs to inhibit DPP-4 activity.

Materials:

-

DPP-4 (human recombinant)

-

DPP-4 Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

DPP-4 Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)

-

Sitagliptin (Reference Inhibitor)

-

Test Compounds (6-(aminomethyl)-1H-pyrimidin-4-one analogs) dissolved in DMSO

-

96-well or 384-well black microplates

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a 2X working solution of DPP-4 enzyme in DPP-4 Assay Buffer.

-

Prepare a 2X working solution of Gly-Pro-AMC substrate in DPP-4 Assay Buffer.

-

Prepare serial dilutions of the test compounds and reference inhibitor in DPP-4 Assay Buffer containing a final DMSO concentration of 1%.

-

-

Assay Protocol:

-

Add 50 µL of the test compound or reference inhibitor solution to the microplate wells.

-

Add 25 µL of the 2X DPP-4 enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the 2X Gly-Pro-AMC substrate solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Fluorescence-Based Kinase Inhibition Assay

This protocol outlines a general method for screening 6-(aminomethyl)-1H-pyrimidin-4-one analogs against a target protein kinase. This assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

-

Recombinant Protein Kinase (e.g., Pim-1, EGFR, etc.)

-

Kinase Substrate (specific for the kinase being tested)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Staurosporine (Broad-spectrum Kinase Inhibitor - Reference)

-

Test Compounds (6-(aminomethyl)-1H-pyrimidin-4-one analogs) dissolved in DMSO

-

White, opaque 96-well or 384-well microplates

-

Luminometer or fluorescence microplate reader (as per detection reagent instructions)

Procedure:

-

Reagent Preparation:

-

Prepare a 2X working solution of the protein kinase in Kinase Assay Buffer.

-

Prepare a 2X working solution of the kinase substrate and ATP in Kinase Assay Buffer.

-

Prepare serial dilutions of the test compounds and reference inhibitor in Kinase Assay Buffer with a final DMSO concentration of 1%.

-

-

Assay Protocol:

-

Add 5 µL of the test compound or reference inhibitor solution to the microplate wells.

-

Add 10 µL of the 2X kinase solution to each well.

-

Incubate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

-

Incubate the reaction at 30°C for 60 minutes.

-

-

Signal Detection and Data Analysis:

-

Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's protocol.

-

Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Visualizations